molecular formula C28H24Cl4N10O8Pt B056209 Platinum(II) tetrachlorodianion (fast black)2 CAS No. 122202-18-0

Platinum(II) tetrachlorodianion (fast black)2

Cat. No. B056209
M. Wt: 965.4 g/mol
InChI Key: AEVGFADEMXSXQW-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Platinum(II) tetrachlorodianion (fast black)2 is a coordination compound that has been widely used in scientific research. This compound is known for its unique properties, including its high reactivity, stability, and ability to bind to DNA. In

Mechanism Of Action

The mechanism of action of Platinum(II) tetrachlorodianion (fast black)2 involves its ability to bind to DNA. When the compound binds to DNA, it forms covalent bonds with the nitrogen atoms in the DNA bases, which can cause DNA damage and ultimately lead to cell death. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin.

Biochemical And Physiological Effects

Platinum(II) tetrachlorodianion (fast black)2 has been shown to have a variety of biochemical and physiological effects. In addition to its ability to bind to DNA, it has been shown to inhibit the activity of several enzymes, including topoisomerase II and ribonucleotide reductase. It has also been shown to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using Platinum(II) tetrachlorodianion (fast black)2 in lab experiments is its high reactivity, which makes it a valuable tool for studying DNA-protein interactions. However, this compound is also known for its toxicity, which can make it difficult to work with in the lab. Additionally, its stability can be a limitation, as it can be difficult to control the rate of its reaction with other compounds.

Future Directions

There are many potential future directions for research involving Platinum(II) tetrachlorodianion (fast black)2. One area of interest is the development of new anticancer drugs based on the compound's ability to bind to DNA. Additionally, there is potential for using the compound in the development of new diagnostic tools for DNA-protein interactions. Finally, further research is needed to better understand the compound's mechanism of action and its potential applications in other areas of biochemistry and molecular biology.
In conclusion, Platinum(II) tetrachlorodianion (fast black)2 is a valuable tool for scientific research, particularly in the field of biochemistry. Its ability to bind to DNA makes it a valuable tool for studying DNA-protein interactions and developing new anticancer drugs. However, its toxicity and stability can be limitations in lab experiments. Despite these limitations, there are many potential future directions for research involving this compound, including the development of new anticancer drugs and diagnostic tools for DNA-protein interactions.

Synthesis Methods

The synthesis of Platinum(II) tetrachlorodianion (fast black)2 involves the reaction of platinum(II) chloride with sodium tetrachloroplatinate(II) in an aqueous solution. The resulting compound is a deep black powder that is soluble in water and other polar solvents.

Scientific Research Applications

Platinum(II) tetrachlorodianion (fast black)2 has been extensively used in scientific research, particularly in the field of biochemistry. This compound is known for its ability to bind to DNA, which makes it a valuable tool for studying DNA-protein interactions. It has also been used in the development of new anticancer drugs.

properties

CAS RN

122202-18-0

Product Name

Platinum(II) tetrachlorodianion (fast black)2

Molecular Formula

C28H24Cl4N10O8Pt

Molecular Weight

965.4 g/mol

IUPAC Name

2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]benzenediazonium;platinum(2+);tetrachloride

InChI

InChI=1S/2C14H12N5O4.4ClH.Pt/c2*1-22-13-8-12(14(23-2)7-11(13)16-15)18-17-9-3-5-10(6-4-9)19(20)21;;;;;/h2*3-8H,1-2H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

AEVGFADEMXSXQW-UHFFFAOYSA-J

SMILES

COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2]

Canonical SMILES

COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2]

synonyms

platinum(II) tetrachlorodianion (Fast Black)2
Pt(Fast Black)2
PtCl4(Fast Black)2

Origin of Product

United States

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